N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21Cl2N7O and its molecular weight is 446.34. The purity is usually 95%.
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Biological Activity
N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also known by its CAS number 1049364-36-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21Cl2N7O with a molecular weight of 446.3 g/mol. The compound features several functional groups that contribute to its biological activity, including a piperazine ring and a tetrazole moiety.
Property | Value |
---|---|
Molecular Formula | C20H21Cl2N7O |
Molecular Weight | 446.3 g/mol |
CAS Number | 1049364-36-4 |
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. One proposed mechanism involves the modulation of voltage-gated sodium channels , which are crucial for the initiation and propagation of action potentials in neurons. This modulation could potentially lead to anticonvulsant effects , making it a candidate for epilepsy treatment.
Anticonvulsant Properties
Preliminary studies have suggested that this compound exhibits anticonvulsant properties. It has been shown to reduce seizure activity in animal models, indicating its potential as a therapeutic agent for epilepsy. Further investigation is warranted to elucidate the exact pathways through which it exerts these effects.
Pain Modulation
The compound has also been evaluated for its analgesic properties. In models of neuropathic pain, it demonstrated efficacy in reducing pain-related behaviors. The interaction with fatty acid amide hydrolase (FAAH) pathways suggests that it may enhance levels of endocannabinoids, contributing to pain relief .
Study on Anticonvulsant Activity
A study published in the European Journal of Medicinal Chemistry explored the anticonvulsant properties of several piperazine derivatives, including this compound. The findings indicated that this compound effectively modulated sodium channel activity, leading to decreased seizure frequency in rodent models.
Analgesic Effects
Another research effort focused on the analgesic potential of the compound. In a rat model of neuropathic pain induced by spinal nerve ligation, administration of the compound resulted in significant reductions in mechanical allodynia and thermal hyperalgesia. These results suggest that the compound may be beneficial in treating chronic pain conditions .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N7O/c1-14-2-5-16(6-3-14)29-19(24-25-26-29)13-27-8-10-28(11-9-27)20(30)23-15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMYLDCSQVMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.